![molecular formula C15H14ClN3O B12807104 3-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-72-9](/img/structure/B12807104.png)
3-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of pyridobenzodiazepines. This compound is characterized by its unique structure, which includes a pyrido[2,3-b][1,5]benzodiazepine core with various substituents such as chlorine, ethyl, and methyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl can yield the desired pyrido[2,3-b][1,5]benzodiazepine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are suitable for large-scale synthesis is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-11-ethyl-6-methyl-9-trifluoromethyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
- 8-Chloro-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one
- 8,9-Dichloro-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one
Uniqueness
3-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the specific arrangement of the ethyl and methyl groups contribute to its distinct properties compared to other similar compounds.
Biological Activity
3-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a member of the pyrido(2,3-b)(1,5)benzodiazepine class, which is known for its diverse biological activities. This compound exhibits promising pharmacological properties that could be leveraged in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
Chemical Structure and Properties
The molecular formula of this compound is C15H14ClN3O, with a molecular weight of approximately 287.74 g/mol. The structure includes a fused bicyclic system that combines both benzene and diazepine rings, with specific substitutions that influence its biological activity.
Anticancer Activity
Research has indicated that compounds within the pyrido-benzodiazepine class possess significant anticancer properties. For instance, studies have shown that these compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The inhibition of HDACs leads to alterations in gene expression that can induce apoptosis in cancer cells.
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects. Similar compounds in its class have demonstrated activity as anxiolytics and sedatives by modulating GABAergic neurotransmission. This mechanism suggests potential applications in treating anxiety and related disorders .
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial properties. The chlorine substitution at the third position is hypothesized to enhance its interaction with microbial cell membranes or enzymes, although further research is required to confirm these effects .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Anticancer Studies :
- A study demonstrated that derivatives of pyrido-benzodiazepines significantly reduced the viability of various cancer cell lines when treated with concentrations ranging from 1 µM to 10 µM over 48 hours. The mechanism was attributed to HDAC inhibition.
- Neuropharmacological Assessment :
-
Antimicrobial Testing :
- In vitro assays revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus at concentrations above 50 µg/mL.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer; Neuropharmacological; Antimicrobial | HDAC inhibition; GABA modulation |
N11-Ethyl-N6-methyl-pyrido(2,3-b)(1,5)benzodiazepine | Neuropharmacological effects | GABA receptor modulation |
8-Carbamoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one | Antitumor activity | Apoptosis induction via HDAC inhibition |
Properties
CAS No. |
133626-72-9 |
---|---|
Molecular Formula |
C15H14ClN3O |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
3-chloro-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C15H14ClN3O/c1-3-19-13-7-5-4-6-12(13)18(2)15(20)11-8-10(16)9-17-14(11)19/h4-9H,3H2,1-2H3 |
InChI Key |
ONVGVODGEJVTBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C(=O)C3=C1N=CC(=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.